

Precision Measurement of Cerium-142: A Double Spike Technique Application Note

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cerium-142

Cat. No.: B082093

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the accurate and precise measurement of the $^{142}\text{Ce}/^{140}\text{Ce}$ isotope ratio using a ^{136}Ce - ^{138}Ce double spike technique. This method is crucial for applications requiring high-precision cerium isotope data, such as geological and cosmochemical studies, as well as in the tracing of redox-sensitive processes.

Introduction to the Double Spike Technique

The double spike technique is a powerful analytical method used to correct for instrumental mass fractionation, which is a significant source of error in isotope ratio mass spectrometry. By adding a precisely calibrated mixture of two enriched isotopes (the "double spike") to a sample before chemical purification, any fractionation that occurs during the sample preparation and analysis can be mathematically corrected. This approach offers significant advantages over traditional sample-standard bracketing methods, as it is less susceptible to matrix effects and does not require quantitative recovery of the analyte during chemical separation.

For cerium, which has four stable isotopes (^{136}Ce , ^{138}Ce , ^{140}Ce , and ^{142}Ce), a double spike enriched in ^{136}Ce and ^{138}Ce is employed to accurately determine the $^{142}\text{Ce}/^{140}\text{Ce}$ ratio.

Experimental Protocols

^{136}Ce - ^{138}Ce Double Spike Calibration

Accurate calibration of the double spike's isotopic composition is fundamental to the success of the technique. This is a one-time procedure for a given batch of spike.

Protocol:

- Prepare a Primary Standard Solution: Accurately prepare a solution of a well-characterized, high-purity cerium standard of natural isotopic composition.
- Prepare Spike-Standard Mixtures: Create a series of mixtures with varying proportions of the double spike and the primary standard solution. It is recommended to prepare at least three mixtures with spike/standard ratios of approximately 1:2, 1:1, and 2:1.
- Mass Spectrometric Analysis: Analyze the isotopic composition of the unspiked standard and each of the spike-standard mixtures using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS).
- Data Reduction: Use an iterative deconvolution algorithm to solve for the true isotopic composition of the double spike. This involves solving a system of linear equations that describe the mixing of the spike and the standard and the mass fractionation during analysis.

Sample Preparation and Digestion

The choice of digestion method depends on the sample matrix. Below are general guidelines for geological and organic samples.

For Geological Samples (e.g., Rocks, Sediments):

- Weigh an appropriate amount of powdered sample (typically 50-100 mg) into a clean Teflon beaker.
- Add a precise amount of the calibrated ^{136}Ce - ^{138}Ce double spike solution. The optimal spike-to-sample ratio should be determined empirically but is often around 1:1.
- Add a mixture of concentrated HF and HNO_3 (e.g., 3:1 v/v) and heat on a hotplate at approximately 150°C for at least 48 hours, or until complete dissolution is achieved.
- Evaporate the solution to dryness.

- Add concentrated HCl and heat to convert fluorides to chlorides. Repeat this step until no solid residues are visible.
- Dissolve the final residue in a suitable acid for the next purification step (e.g., 2.5 M HCl).

For Organic Samples (e.g., Biological Tissues):

- Accurately weigh the homogenized sample into a clean digestion vessel.
- Add a precise amount of the calibrated ^{136}Ce - ^{138}Ce double spike solution.
- Perform microwave-assisted digestion using a mixture of concentrated HNO_3 and H_2O_2 . A typical program involves ramping to 200°C over 40 minutes and holding for 30 minutes.
- After cooling, dilute the sample with ultrapure water to the appropriate acid concentration for the subsequent purification step.

Three-Stage Chromatographic Purification of Cerium

A three-stage ion-exchange chromatography procedure is employed to separate cerium from the sample matrix and interfering elements, particularly other rare earth elements (REEs) like Neodymium (Nd), which has an isobaric interference on ^{142}Ce .

Stage 1: Bulk REE Separation

- Resin: AG50W-X8 cation exchange resin.
- Column: 10 mL polypropylene column.
- Equilibration: Equilibrate the resin with 2.5 M HCl.
- Loading: Load the dissolved sample onto the column.
- Elution of Matrix: Elute the majority of matrix elements with 2.5 M HCl.
- Elution of REEs: Elute the REE fraction with 6 M HCl.

Stage 2: Separation of Heavy REEs

- Resin: Eichrom LN Spec resin.
- Column: 5 mL polypropylene column.
- Equilibration: Equilibrate the resin with 0.1 M HNO₃.
- Loading: Load the REE fraction from Stage 1, dissolved in 0.1 M HNO₃.
- Elution: Elute the light REEs (including Ce) with a specific concentration of HNO₃, while the heavy REEs are retained on the resin.

Stage 3: High-Purity Cerium Separation

- Resin: AG50W-X8 cation exchange resin.
- Eluent: α -hydroxyisobutyric acid (α -HIBA).
- Procedure: This stage separates Ce from the remaining light REEs. The precise concentration and pH of the α -HIBA eluent need to be carefully controlled to achieve baseline separation of the Ce peak from neighboring La and Pr peaks. The Ce fraction is collected for analysis.

MC-ICP-MS Analysis

Instrumental Conditions:

Parameter	Setting
Instrument	Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS)
Sample Introduction	Desolvating nebulizer system (e.g., Apex Omega)
Plasma Power	~1200 W
Nebulizer Gas Flow	Optimized for maximum signal intensity and stability
Mass Resolution	Low resolution mode ($m/\Delta m \approx 400$)
Detector Configuration	Faraday cups for ^{136}Ce , ^{137}Ba , ^{138}Ce , ^{140}Ce , ^{142}Ce , and ^{144}Nd
Integration Time	4-8 seconds per cycle
Number of Cycles	50-100

Measurement Protocol:

- Aspirate the purified cerium sample solution (typically 50-100 ppb Ce in 2% HNO_3).
- Monitor for potential isobaric interferences, particularly ^{142}Nd on ^{142}Ce and ^{136}Ba and ^{138}Ba on the spike isotopes.
- Measure the ion beam intensities for all relevant isotopes simultaneously.

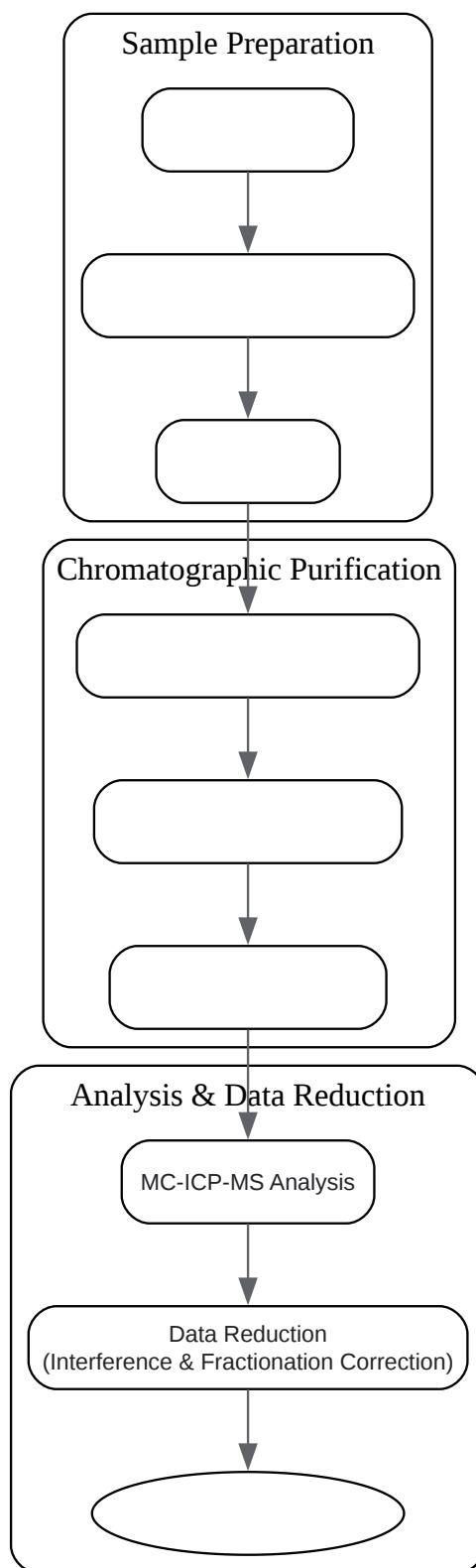
Data Reduction Workflow

The following steps outline the process for calculating the true $^{142}\text{Ce}/^{140}\text{Ce}$ ratio from the measured data.

- Blank Correction: Subtract the procedural blank signals from the measured sample signals for each isotope.
- Correction for Isobaric Interferences:

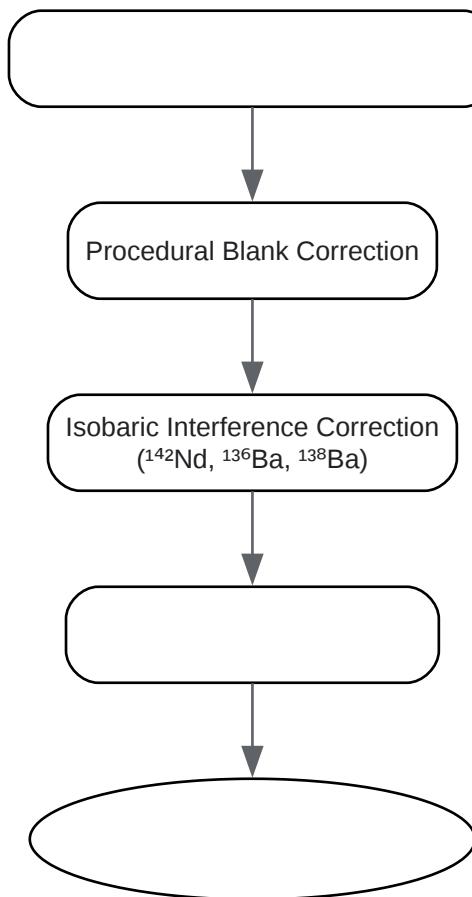
- Correct the ^{142}Ce signal for the contribution from ^{142}Nd using the measured ^{144}Nd signal and the natural $^{142}\text{Nd}/^{144}\text{Nd}$ ratio.
- Correct the ^{136}Ce and ^{138}Ce signals for contributions from ^{136}Ba and ^{138}Ba using the measured ^{137}Ba signal and the natural $^{136}\text{Ba}/^{137}\text{Ba}$ and $^{138}\text{Ba}/^{137}\text{Ba}$ ratios.
- Double Spike Deconvolution: Solve the system of linear equations for the instrumental mass fractionation factor (α) and the true, fractionation-corrected $^{142}\text{Ce}/^{140}\text{Ce}$ ratio of the sample. The fundamental equation for the double spike correction is:

Where:

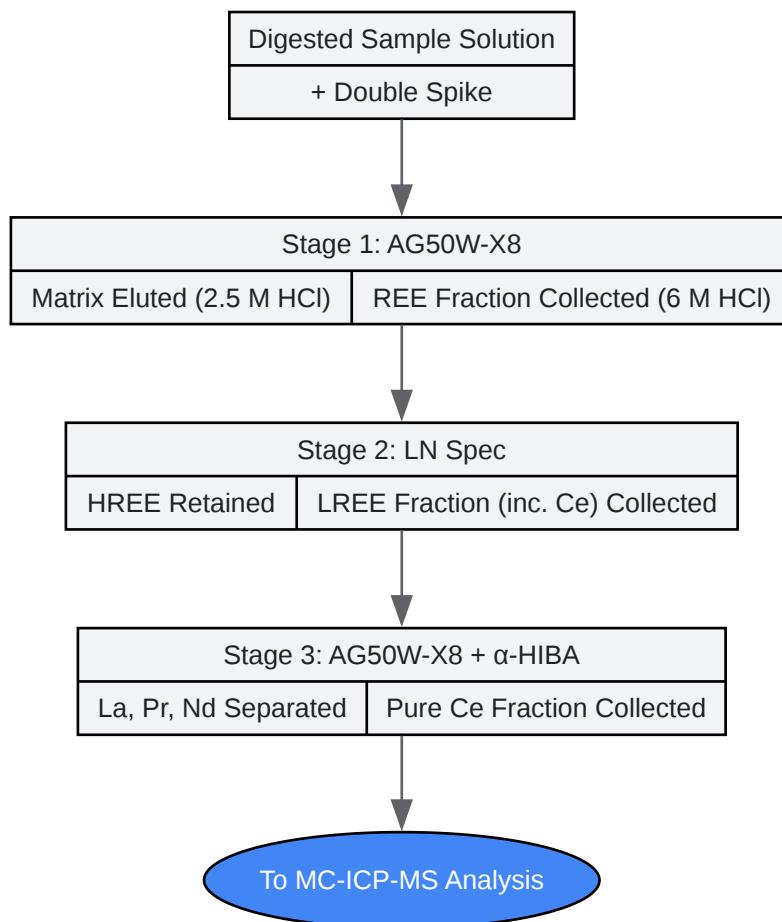

- $(i/j)m$ is the measured isotope ratio.
- $(i/j)s$ is the isotope ratio of the spike.
- $(i/j)n$ is the natural isotope ratio of the sample.
- P is the proportion of the spike in the mixture.
- M_i and M_j are the masses of the isotopes.
- α is the mass fractionation factor.

This equation is solved iteratively for α and the true $(^{142}\text{Ce}/^{140}\text{Ce})n$.

Quantitative Data Summary


Parameter	Typical Value/Range	Notes
Sample Size (Geological)	50 - 100 mg	Dependent on Ce concentration.
Cerium Concentration in Sample	ppm to % range	
Spike	^{136}Ce - ^{138}Ce	Enriched isotopes.
Spike to Sample Ratio	~1:1	Optimized for minimum error propagation.
Final Ce Concentration for Analysis	50 - 100 ppb	In 2% HNO_3 .
Procedural Blank	< 50 pg	Monitored with each batch of samples.
External Precision (2SD)	$\leq 0.04\%$ for $\delta^{142/140}\text{Ce}$	Based on replicate analyses of standards. [1]
Accuracy	Verified by analysis of geological reference materials.	

Visualizations


[Click to download full resolution via product page](#)

Caption: Experimental workflow for ^{142}Ce measurement.

[Click to download full resolution via product page](#)

Caption: Data reduction workflow for the double spike technique.

[Click to download full resolution via product page](#)

Caption: Three-stage Cerium separation scheme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Precision Measurement of Cerium-142: A Double Spike Technique Application Note]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082093#double-spike-technique-for-accurate-cerium-142-measurements>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com